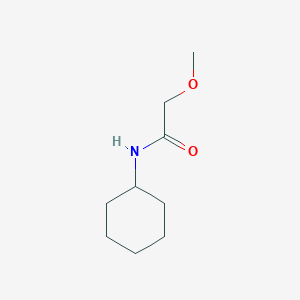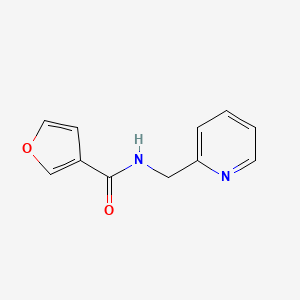![molecular formula C19H14BrNO3 B7468948 [2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate](/img/structure/B7468948.png)
[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical properties and has been studied extensively for its potential use in biochemical and physiological research. In
Mechanism of Action
The mechanism of action of [2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate involves the inhibition of protein-protein interactions. This compound binds to the target protein and disrupts its interaction with other proteins, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by disrupting protein-protein interactions involved in cancer cell proliferation. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the interaction between inflammatory proteins.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate in lab experiments is its ability to selectively inhibit protein-protein interactions. This compound can be used to study the specific interactions between proteins and their downstream effects. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.
Future Directions
There are several future directions for the use of [2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate in scientific research. One potential direction is the development of new drugs based on this compound for the treatment of cancer and other diseases. Additionally, this compound can be used to study the complex interactions between proteins involved in various biological processes. Further research is needed to fully understand the potential applications of this compound in scientific research.
Conclusion:
[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its potential use in biochemical and physiological research, including cancer research, drug discovery, and protein-protein interaction studies. The mechanism of action of this compound involves the inhibition of protein-protein interactions, leading to various biochemical and physiological effects. While this compound has several advantages for lab experiments, its potential toxicity is a limitation. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesis Methods
The synthesis of [2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate involves the reaction of 4-bromobenzoic acid with N-(1-naphthyl) ethylenediamine in the presence of a coupling reagent. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate has been extensively studied for its potential applications in scientific research. This compound has been used in various studies related to biochemical and physiological research, including cancer research, drug discovery, and protein-protein interaction studies.
properties
IUPAC Name |
[2-(naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO3/c20-15-10-8-14(9-11-15)19(23)24-12-18(22)21-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQDTLCVHFBVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)COC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate](/img/structure/B7468870.png)





![2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B7468907.png)
![2-[(3-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468920.png)

![1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)-](/img/structure/B7468938.png)
![4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid](/img/structure/B7468944.png)


![2-[Methyl(pyrazine-2-carbonyl)amino]acetic acid](/img/structure/B7468969.png)